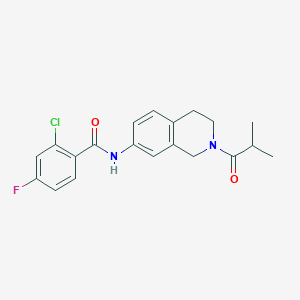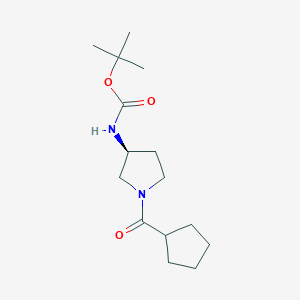
(S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a carbamate derivative, which are organic compounds derived from carbamic acid. They are used in a wide range of applications, including as pesticides, fungicides, herbicides, and pharmaceuticals .
Molecular Structure Analysis
The compound likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a cyclopentane ring, which is a five-membered ring with all carbon atoms .Chemical Reactions Analysis
Carbamates can undergo a variety of reactions, including hydrolysis and reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, carbamates generally have moderate water solubility and are stable under normal temperatures and pressures .Scientific Research Applications
Synthesis and Development
The compound has been utilized in process development and synthesis, particularly as an intermediate in manufacturing lymphocyte function-associated antigen 1 inhibitors. An example is its scalable synthesis via the Kulinkovich–Szymoniak cyclopropanation of a nitrile followed by in situ amide formation, yielding the target product with high purity and efficiency (Li et al., 2012).
Structural Analysis
Studies on crystals of related compounds, such as tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, demonstrate significant insights into molecular structure, including hydrogen bonding patterns and electric dipole moments (Baillargeon et al., 2014).
Application in Chiral Ligands and Peptide Nucleic Acids
Optically active derivatives of this compound have been explored for their potential utility in chiral ligands and peptide nucleic acids (PNAs), underscoring its versatility in organic synthesis and pharmaceutical research (Xu & Appella, 2006).
Anticancer and Antimicrobial Properties
Complexes involving derivatives of this compound have shown significant anticancer and antimicrobial properties, particularly in the context of metallopharmaceutical agents using palladium, gold, and silver complexes (Ray et al., 2007).
Peptide Deformylase Inhibitors
Derivatives of (S)-tert-Butyl 1-(cyclopentanecarbonyl)pyrrolidin-3-ylcarbamate have been identified as potent peptide deformylase inhibitors, serving as promising candidates in the development of novel antibiotics. These compounds have demonstrated activity against both gram-positive and gram-negative bacterial pathogens with low cytotoxicity (Chen et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3S)-1-(cyclopentanecarbonyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)16-12-8-9-17(10-12)13(18)11-6-4-5-7-11/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHGJMBXUXYDO-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


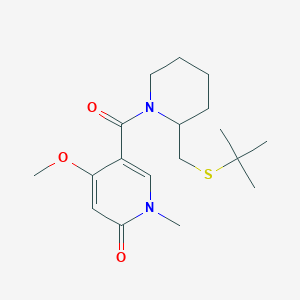


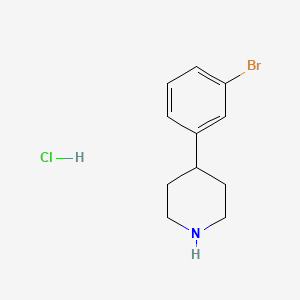
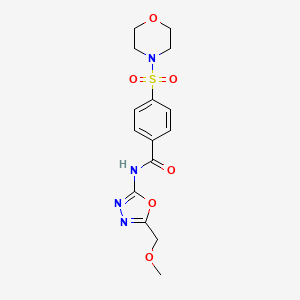
![N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2867406.png)
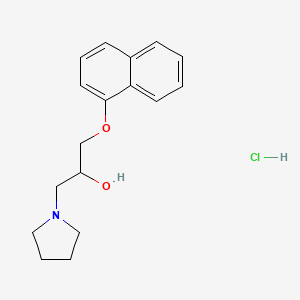
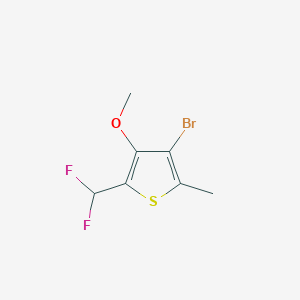
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2867417.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)
